1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Description
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by a fused ring system containing sulfur and oxygen atoms, which contribute to its unique chemical properties. The presence of these heteroatoms allows the compound to engage in various interactions, making it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-8-5-2-3-12-7(5)6(9)4-13(8,10)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHDVPTVXFETBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CS1(=O)=O)SC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl anthranilate with aroyl isothiocyanates to form thiourea derivatives, which then undergo thiazine ring closure . The reaction conditions often include the use of concentrated sulfuric acid or basic aqueous conditions to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Cyclization and Ring Formation
The thiazine ring forms through cyclization of precursors containing sulfur and nitrogen atoms. For instance, the reaction of α,β-unsaturated carboxylic esters with thioureas leads to cyclization, forming hydrochlorides or sulfates that further react to yield thiazine derivatives .
Example Reaction :
This mechanism is critical for constructing the parent compound .
Substitution Reactions
The compound undergoes substitution at the 4-position due to the presence of a reactive ylidene group. For example:
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Imine Formation : Reaction with hydrazines or amines forms substituted hydrazides or amidines .
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Trifluoromethylation : Derivatives with trifluoromethyl groups are synthesized via substitution at the benzamide moiety .
Example Substitution :
This reaction highlights the compound’s reactivity at the 4-position .
Crystallographic Analysis
X-ray diffraction studies of related benzothiazine derivatives reveal:
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Conformation : The thiazine ring adopts a sofa (half-chair) conformation, with sulfur and adjacent carbon atoms deviating maximally from the mean plane .
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Hydrogen Bonding : Intramolecular O—H⋯N hydrogen bonds stabilize the structure, forming six-membered S(6) motifs .
Table 1: Key Structural Parameters
| Atom | Position (Å) | Deviation from Mean Plane (Å) |
|---|---|---|
| S1 | 0.16021 | -0.3721 |
| C8 | 0.3118 | 0.3118 |
| O1 | -0.0316 | -0.3976 |
This data underscores the molecular geometry influencing reactivity .
Reactivity Trends
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Electrophilic Substitution : The ylidene group at the 4-position renders the compound susceptible to nucleophilic attack.
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Stability : The fused thiazine core and dioxo groups confer stability, enabling syntheses under mild conditions .
Experimental Considerations
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Catalysts : Rhodium complexes (e.g., Rh₂(OAc)₄) and p-TsOH are used to control stereochemistry in cyclization reactions .
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Purification : Silica gel chromatography and recrystallization ensure product purity .
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Analytical Techniques : ¹H-NMR, IR spectroscopy, and X-ray diffraction are employed for structural characterization .
References
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EviTA Chem: (3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one. [Online].
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MDPI: Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules 2020, 25(23), 5610.
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PMC: Crystal structure of (2Z)-(3-chloro-1-methyl-2,2-dioxo-3,4-dihydro-1H-2,1-benzothiazin... [Online].
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PubChem: CID 5524412. [Online].
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PubChem: CID 5523929. [Online].
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MDPI: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis. Molecules 2016, 21(8), 1054.
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MDPI: Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates. Molecules 2021, 26(18), 5493.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one exhibit significant anticancer properties. For instance, studies have synthesized various analogs that demonstrate cytotoxic effects against different cancer cell lines. These compounds are believed to act through mechanisms involving apoptosis and inhibition of cell proliferation.
Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of a series of thiazine derivatives based on this core structure. The derivatives were tested against several cancer types, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Some derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics.
Case Study:
In a comparative study involving various thiazine derivatives, one specific derivative of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one demonstrated a broad spectrum of antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Polymer Chemistry
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one can serve as a functional monomer in polymer synthesis. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
Data Table: Polymer Applications
| Application Area | Description |
|---|---|
| Organic Photovoltaics | Used as a building block for electron transport layers. |
| Conductive Polymers | Enhances conductivity when incorporated into polymer matrices. |
| Coatings | Provides protective and functional coatings with improved durability. |
Pesticides and Herbicides
The compound's derivatives have been explored for their potential as agrochemicals. Certain formulations have shown efficacy in controlling pests and weeds while exhibiting low toxicity to non-target organisms.
Case Study:
A research project investigated the herbicidal activity of a specific derivative of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one against common agricultural weeds. Results indicated effective weed suppression with minimal environmental impact .
Mechanism of Action
The mechanism of action of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity or receptor binding . These interactions are facilitated by the presence of sulfur and oxygen atoms in the thiazine ring, which can act as hydrogen bond acceptors .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a similar thiazine ring structure but differ in the substitution pattern and the presence of additional functional groups.
2,1-Benzothiazine 2,2-Dioxides: These compounds also contain a thiazine ring but with different substituents and oxidation states.
Uniqueness
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the ring system. This unique structure allows it to engage in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Biological Activity
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one features a thieno[3,2-c]thiazin core structure. This compound is characterized by the presence of sulfur and nitrogen atoms in its heterocyclic ring, which contributes to its biological activity. The molecular formula can be represented as .
1. Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. A study evaluated its efficacy using the disc diffusion method against several pathogens:
| Microorganism | Activity | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15 |
| Escherichia coli | Antibacterial | 12 |
| Pseudomonas aeruginosa | Antibacterial | 10 |
| Candida albicans | Antifungal | 14 |
| Aspergillus niger | Antifungal | 11 |
These results indicate that 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one exhibits strong inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungal species .
2. Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. It was tested against various cancer cell lines, showing significant antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 25 | Apoptosis induction |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
The compound's ability to induce apoptosis suggests it could be a candidate for further development in cancer therapeutics .
3. Other Biological Activities
In addition to its antimicrobial and anticancer properties, 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one has shown promise in other areas:
- Anti-inflammatory Activity : The compound has been reported to reduce inflammation markers in vitro.
- Antidiabetic Effects : Preliminary studies suggest potential benefits in glucose metabolism regulation.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazine derivatives, including 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one. The study found that modifications to the thiazine structure could enhance biological activity significantly. For instance, substituents at specific positions on the ring were correlated with increased antimicrobial potency .
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one, and how can reaction yields be improved?
The compound can be synthesized via cyclization reactions starting from N-substituted maleimide or anthranilic acid derivatives. For example, sodium hydride in DMF facilitates intramolecular cyclization of N-(2-acetylphenyl)-N-methylmethanesulfonamide, achieving a 91% yield . Key optimizations include using anhydrous solvents, controlled temperature (room temperature to reflux), and catalytic bases. Variations in substituents on precursor molecules may require tailored conditions, such as adjusting solvent polarity (e.g., benzene vs. DMF) or reaction time .
Q. How should researchers characterize this compound spectroscopically, and what key spectral markers should be prioritized?
Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) and sulfone (S=O) groups. For 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one, expect strong absorptions near 1734 cm⁻¹ (C=O stretch) and 1342–1680 cm⁻¹ (S=O asymmetric/symmetric stretches) . Nuclear Magnetic Resonance (NMR) should resolve aromatic protons in the thieno-thiazinone core (δ 6.5–8.5 ppm for protons on fused rings) and methyl groups (δ 2.5–3.5 ppm). Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 324.41 for a related thiazinone) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Antimycobacterial activity can be assessed using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with IC₅₀ values compared to standard drugs like isoniazid . For anticancer potential, MTT assays on colon or breast cancer cell lines (e.g., HT-29, MCF-7) are recommended, with IC₅₀ values calculated after 48–72 hours of exposure . Dose-response curves and selectivity indices (normal cell lines vs. cancerous) should be reported.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing interactions. For example, a related thiazinone derivative (C₁₇H₁₂N₂OS₂) crystallizes in the monoclinic P2₁/n space group with cell parameters a = 9.225 Å, b = 20.803 Å, c = 15.875 Å, and β = 92.73°. Hydrogen bonding between sulfone oxygen and adjacent aromatic protons stabilizes the crystal lattice . Refinement using software like SHELXL-2018/3 and validation via R-factors (<0.05) ensure accuracy.
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
Discrepancies in biological activity between analogs may arise from electronic or steric effects of substituents. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antitubercular activity by increasing electrophilicity, while bulky groups reduce membrane permeability . Computational modeling (e.g., molecular docking with Mycobacterium enzyme targets like InhA) can reconcile experimental IC₅₀ values with predicted binding affinities .
Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?
Side reactions, such as over-oxidation of sulfone groups or ring-opening, are mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
